Amino-Epsilon acid

Description

Historical Perspectives and Early Academic Investigations

The discovery of epsilon-aminocaproic acid (EACA) emerged from the dedicated research of Japanese husband and wife team, Drs. Utako and Shosuke Okamoto. lshtm.ac.uk In the post-World War II era, they were driven by a desire to reduce deaths from hemorrhage, a significant issue in Japan at the time. lshtm.ac.uk Their work led to the invention of EACA, the first in a new class of antifibrinolytic drugs, which they reported in a 1962 article in the Keio Journal of Medicine. lshtm.ac.uk Their initial research involved screening amino acids and discovering that lysine (B10760008) was highly inhibitory to plasmin, the enzyme that breaks down fibrin (B1330869) clots. lshtm.ac.uk By modifying the lysine molecule, they created EACA. lshtm.ac.uk

Early academic investigations into EACA focused on its efficacy in reducing operative blood loss. In 1970, a study described the use of EACA in two children with cyanotic heart disease, noting significantly lower postoperative blood loss compared to historical data. virginia.edu Another key early study was conducted in 1974 by McLure and Izsak, who performed the first pediatric study of EACA in children undergoing open-heart surgery. virginia.edu Their research found a notable reduction in blood loss, particularly in children with cyanotic disease. virginia.edu These foundational studies paved the way for further exploration of EACA's applications in various surgical contexts.

Evolution of Research Paradigms for EACA

The research paradigm for aminocaproic acid (EACA) has evolved from initial explorations of its efficacy in reducing blood loss to more nuanced investigations into its comparative effectiveness, optimal applications, and broader physiological effects. A significant area of research has been the comparison of EACA with other antifibrinolytic agents, most notably tranexamic acid (TXA) and aprotinin. clinicaltrials.euahajournals.org Studies have consistently shown that both EACA and TXA are effective in reducing blood loss in various surgical procedures. clinicaltrials.eu While some research suggests TXA may be more potent, other studies have found EACA to be a cost-effective alternative. clinicaltrials.euclinicaltrials.gov

The focus of EACA research has also expanded to include a wider range of clinical applications beyond cardiac surgery. It has been investigated for its utility in orthopedic surgeries like total knee and hip replacements, craniofacial surgeries in children, and even in the management of intracerebral hemorrhage. clinicaltrials.euveeva.com Furthermore, research has delved into the molecular mechanisms of EACA, confirming its role in inhibiting plasminogen activation and its subsequent effect on fibrinolysis. drugbank.com More recent studies have even explored its potential radioprotective effects, demonstrating its ability to protect human peripheral blood mononuclear cells from radiation-induced damage, including DNA damage and apoptosis. mdpi.com This suggests a broadening of research into the cellular and protective properties of EACA beyond its well-established hemostatic functions.

Contemporary Relevance of EACA in Biomedical Sciences

Aminocaproic acid (EACA) continues to be a subject of significant interest in contemporary biomedical research, with ongoing studies aimed at optimizing its use and exploring new therapeutic avenues. clinicaltrials.eu Current research focuses on several key areas, including its application in various surgical settings, its role in managing bleeding disorders, and its potential as a radioprotective agent.

In the surgical field, EACA is frequently studied for its effectiveness in reducing blood loss and the need for transfusions during major procedures such as cardiac, orthopedic, and craniofacial surgeries. clinicaltrials.euveeva.com Ongoing clinical trials continue to compare EACA with other antifibrinolytics like tranexamic acid (TXA) to determine the most effective and safe protocols for different patient populations. clinicaltrials.euclinicaltrials.gov

Beyond the operating room, EACA is recognized for its utility in managing bleeding in patients with inherited bleeding disorders like hemophilia and von Willebrand disease, particularly for mucosal bleeding and in preparation for dental procedures. bleeding.orgdrugs.com Research also continues to investigate its off-label uses, including the prevention of secondary hemorrhage in traumatic hyphema and prophylaxis for hereditary angioedema. drugs.comnih.gov

A more recent and novel area of investigation is the radioprotective potential of EACA. Studies have shown that EACA can protect human cells from damage induced by ionizing radiation by suppressing the formation of reactive oxygen species and preventing DNA damage and apoptosis. mdpi.com This line of research opens up possibilities for EACA as a prophylactic agent for individuals exposed to radiation, such as patients undergoing radiation therapy. mdpi.com

Interactive Data Table: Key Research Findings on Aminocaproic Acid

| Research Focus | Key Findings |

|---|---|

| Historical Development | Discovered by Drs. Utako and Shosuke Okamoto in 1962 as the first in a new class of antifibrinolytic drugs. lshtm.ac.uk |

| Early Pediatric Studies | Demonstrated a reduction in postoperative blood loss in children undergoing cardiac surgery. virginia.edu |

| Comparative Effectiveness | Shown to be effective in reducing blood loss, with ongoing comparisons to tranexamic acid (TXA). clinicaltrials.euahajournals.org |

| Expanded Surgical Applications | Investigated for use in orthopedic, craniofacial, and intracerebral hemorrhage cases. clinicaltrials.euveeva.com |

| Mechanism of Action | Confirmed to inhibit plasminogen activation, thereby preventing the breakdown of blood clots. drugbank.com |

| Radioprotective Properties | Found to protect cells from radiation-induced damage, including DNA damage and apoptosis. mdpi.com |

| Management of Bleeding Disorders | Used to control bleeding in patients with hemophilia and von Willebrand disease. bleeding.orgdrugs.com |

Structure

3D Structure of Parent

Properties

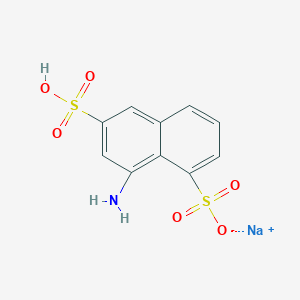

Molecular Formula |

C10H8NNaO6S2 |

|---|---|

Molecular Weight |

325.3 g/mol |

IUPAC Name |

sodium;8-amino-6-sulfonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H9NO6S2.Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |

InChI Key |

JICISBOQRKBFPF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Interaction with the Fibrinolytic System

The principal action of Amino-Epsilon Acid is the inhibition of fibrinolysis. drugbank.compfizermedicalinformation.com This is achieved through a dual-level approach: primarily by inhibiting plasminogen activators and, to a lesser extent, through direct anti-plasmin activity. drugbank.comeuropa.eu

Amino-Epsilon Acid competitively inhibits plasminogen activators such as tissue plasminogen activator (tPA) and urokinase. patsnap.compatsnap.com These activators are responsible for converting the inactive proenzyme plasminogen into plasmin, the key enzyme that degrades the fibrin (B1330869) matrix of a blood clot. patsnap.com By competitively binding to plasminogen, Amino-Epsilon Acid prevents these activators from binding and initiating the conversion to plasmin, thereby effectively halting the fibrinolytic process. patsnap.comnih.gov This inhibition is a crucial step in stabilizing existing blood clots and preventing excessive bleeding. patsnap.com Studies have shown that the intermolecular interaction between tPA and urokinase is strongly inhibited by Amino-Epsilon Acid. nih.gov

The specificity of Amino-Epsilon Acid's action lies in its ability to bind to the lysine-binding sites on plasminogen. patsnap.com Plasminogen contains several structures known as kringle domains, which are crucial for its attachment to fibrin. patsnap.comnih.gov Amino-Epsilon Acid, as a lysine (B10760008) analog, competitively occupies these lysine-binding sites on the kringle domains of plasminogen. patsnap.comukzn.ac.za

Calorimetric studies have identified that plasminogen consists of seven compact domains, five of which are the homologous kringle regions. nih.gov Amino-Epsilon Acid specifically influences the stability of the first, fourth, and to a lesser degree, the second kringle domains, indicating that these possess lysine-binding capabilities. nih.gov By binding to these sites, it prevents plasminogen from attaching to the fibrin clot, a necessary step for its localized activation to plasmin. patsnap.com This action effectively stabilizes the clot and mitigates the risk of hemorrhage. patsnap.com

Research has quantified the binding affinity of Amino-Epsilon Acid to these domains. For instance, the dissociation constant (KD) for its binding to the kringle 4 domain has been calculated to be approximately 7.1 +/- 1.0 mM. nih.gov Further studies have explored the binding of various analogs to the kringle 4 region, providing more detailed insights into the structure-activity relationship. nih.gov

Interactive Table: Binding Affinity of Amino-Epsilon Acid and its Analogs to Kringle 4 Domain

| Compound | Dissociation Constant (KD) in mM |

|---|---|

| Amino-Epsilon Acid | 7.1 +/- 1.0 |

| 4-aminobutyric acid | 11.3 +/- 1.5 |

| 5-aminopentanoic acid | 9.0 +/- 1.0 |

| 8-aminooctanoic acid | 71.0 +/- 10 |

| L-lysine | 38.0 +/- 5.0 |

| trans-aminomethyl cyclohexane-1-carboxylic acid | 1.1 +/- 0.4 |

Data sourced from studies on the binding of antifibrinolytic amino acids to kringle-4-containing fragments of plasminogen. nih.gov

Broader Molecular Interactions

Beyond its well-defined role in the fibrinolytic system, Amino-Epsilon Acid engages in wider molecular interactions.

The interaction between Amino-Epsilon Acid and proteins like plasminogen is a dynamic process. nih.gov Computational and experimental methods such as Surface Plasmon Resonance (SPR) and Mass Spectrometry (MS) are utilized to study these protein-ligand binding dynamics, providing a clearer picture of both binding strength and structural selectivity. researchgate.netjournalofappliedbioanalysis.com These studies help in understanding the conformational changes and the noncovalent interactions that govern the binding of Amino-Epsilon Acid to its target proteins. journalofappliedbioanalysis.com

There is evidence to suggest that Amino-Epsilon Acid's inhibitory effects may extend beyond the fibrinolytic system. It has been noted that there are relationships between the proteolytic activity of plasmin and the system that forms kinins, which are polypeptides involved in inflammation and allergy. europa.eu By inhibiting plasmin, Amino-Epsilon Acid may indirectly affect these pathways. Furthermore, at high concentrations, it has been shown in vitro to inhibit ADP and collagen-induced platelet aggregation. pfizer.com

### 2.3. Signaling Pathways Modulation

Epsilon-aminocaproic acid (EACA) primarily exerts its influence by modulating the fibrinolytic system, which is responsible for the breakdown of blood clots. ontosight.aipatsnap.com Its principal mechanism involves the inhibition of plasminogen activation and, to a lesser degree, direct plasmin activity. nih.govmedchemexpress.com This modulation is achieved through competitive binding to the lysine-binding sites on plasminogen. patsnap.comashpublications.org

The binding of EACA to these sites prevents plasminogen from attaching to fibrin, a critical step for its conversion to plasmin, the active enzyme that degrades fibrin clots. patsnap.com By occupying these binding sites, EACA effectively stabilizes blood clots and curtails excessive bleeding. ontosight.aipatsnap.com

Recent research has shed light on a more complex role for EACA, suggesting it can also exert a procoagulant effect. This occurs through a novel mechanism where EACA, by binding to the lysine-binding sites of plasminogen and plasmin, paradoxically promotes the generation of plasmin by urokinase-type plasminogen activator (uPA). ashpublications.org This leads to an increase in free plasmin, which is then protected from neutralization by α2-antiplasmin, allowing it to act on coagulation factors such as FV, FVII, and FVIII. ashpublications.org

Furthermore, studies have indicated that the plasminogen/plasmin system can influence cellular signaling pathways involved in processes like liver regeneration. Plasmin has been shown to trigger the phosphorylation of ERK1/2 in hepatocytes. nih.gov This effect can be inhibited by EACA, suggesting that EACA can modulate the ERK1/2 signaling pathway by blocking the interaction of plasmin with liver cells. nih.gov This interaction appears to be crucial for regulating the expression of pro-apoptotic proteins like BimEL. nih.gov

Additionally, in human endothelial cells, plasmin has been observed to inhibit the biosynthesis of tissue-type plasminogen activator (tPA) and increase the activity of plasminogen activator inhibitor (PAI). nih.gov These effects of plasmin are dependent on its binding and catalytic activity and can be specifically blocked by EACA, indicating a role for EACA in modulating the protein kinase signaling pathway involved in tPA regulation. nih.gov

A study on the radioprotective potential of EACA has suggested that it may block radiation-induced apoptosis by suppressing specific caspases, hinting at an interaction with the intrinsic apoptotic signaling pathway. mdpi.com

Table 1: Summary of Signaling Pathways Modulated by Amino-Epsilon Acid (EACA)

| Signaling Pathway | Key Molecules Involved | Effect of EACA | Research Findings |

| Fibrinolysis | Plasminogen, Plasmin, Fibrin, Tissue Plasminogen Activator (tPA), Urokinase-type Plasminogen Activator (uPA), α2-antiplasmin | Inhibition of plasminogen activation and plasmin activity | EACA competitively binds to lysine-binding sites on plasminogen, preventing its conversion to plasmin and subsequent fibrin degradation. patsnap.comnih.govashpublications.org |

| Coagulation Cascade | Plasmin, Urokinase-type Plasminogen Activator (uPA), Factor V (FV), Factor VII (FVII), Factor VIII (FVIII), α2-antiplasmin | Procoagulant effect | EACA promotes uPA-induced plasmin generation and protects plasmin from neutralization, allowing it to act on coagulation factors. ashpublications.org |

| ERK1/2 Signaling | Plasmin, ERK1/2, BimEL | Inhibition of plasmin-induced phosphorylation | EACA blocks plasmin-induced phosphorylation of ERK1/2 in hepatocytes, which can affect the expression of pro-apoptotic proteins. nih.gov |

| Protein Kinase Signaling (in endothelial cells) | Plasmin, Tissue Plasminogen Activator (tPA), Plasminogen Activator Inhibitor (PAI) | Blocks plasmin's effects on tPA and PAI | EACA specifically blocks the plasmin-induced inhibition of tPA biosynthesis and the increase in PAI activity. nih.gov |

| Intrinsic Apoptotic Pathway | Caspases | Potential suppression of apoptosis | EACA may block radiation-induced apoptosis by suppressing specific caspases. mdpi.com |

Biosynthesis and Metabolic Pathways

Microbial Biosynthesis Pathways

The industrial synthesis of 6-aminocaproic acid has traditionally relied on the hydrolysis of caprolactam. mdpi.comgoogle.com However, significant advancements in metabolic engineering have enabled the development of microbial fermentation processes for producing 6-ACA from renewable feedstocks, offering a more sustainable alternative. google.com

Metabolic engineering has successfully established novel biosynthetic pathways for 6-aminocaproic acid in host microorganisms, most notably Escherichia coli. google.com These engineered routes typically start from central metabolites derived from carbohydrate feedstocks like glucose.

Two primary strategies have been explored:

L-lysine-based pathway: One common approach utilizes the cell's natural L-lysine biosynthesis pathway. L-lysine is then converted to 6-ACA through a series of enzymatic steps. An artificial iterative cycle can be introduced into E. coli to convert L-lysine into chain-extended α-ketoacids, which are subsequently decarboxylated and oxidized to produce 6-ACA.

2-oxoglutarate-based pathway: An alternative pathway begins with 2-oxoglutarate, an intermediate of the citric acid cycle. This pathway involves bioconversions from the ketoacid elongation pathway, which is known from methanogenic archaea. This route was implemented in E. coli and demonstrated the production of 6-ACA.

In fed-batch fermentations, these engineered E. coli strains have been shown to produce significant titers of 6-aminocaproic acid and its related intermediates.

The construction of functional microbial biosynthesis pathways for 6-ACA relies on the identification and application of specific enzymes to catalyze novel biochemical reactions.

Key enzymes in these engineered routes include:

L-lysine monooxygenase: This enzyme is crucial in pathways starting from L-lysine. It catalyzes the hydroxylation of lysine (B10760008) at the N6 position.

Amidase: This class of enzymes is involved in the hydrolysis of amide bonds and can be used in the conversion of intermediate compounds in the 6-ACA pathway.

Carboxylic Acid Reductases (CARs): These enzymes catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes. engconfintl.org They are instrumental in the biotransformation of adipic acid to 6-aminocaproic acid, where they reduce a carboxyl group to an aldehyde group, which is then aminated. engconfintl.orgnih.gov

Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. In the context of 6-ACA synthesis, they are used to aminate aldehyde intermediates, such as in the conversion of adipic semialdehyde to 6-ACA. nih.govbangor.ac.uk

α,β-enoate reductase: This enzyme is used in a biochemical synthesis route that converts 6-aminohex-2-enoic acid into 6-aminocaproic acid. google.com

The following table summarizes the key enzymes and their roles in the microbial biosynthesis of Amino-epsilon acid.

| Enzyme | Substrate(s) | Product(s) | Role in Pathway |

| L-lysine monooxygenase | L-lysine | N6-hydroxy-L-lysine | Initial hydroxylation step in L-lysine-based pathways. |

| Carboxylic Acid Reductase (CAR) | Adipic acid, 6-aminocaproic acid | Adipic semialdehyde, 6-aminohexanal | Reduces a carboxylic acid group to an aldehyde, a key step in converting diacids to amino acids or diamines. engconfintl.orgnih.gov |

| Aminotransferase (TA) | Adipic semialdehyde, Adipaldehyde | 6-aminocaproic acid, 1,6-hexamethylenediamine | Adds an amino group to an aldehyde, completing the synthesis of the amino acid. nih.govbangor.ac.uk |

| α,β-enoate reductase | 6-aminohex-2-enoic acid | 6-aminocaproic acid | Catalyzes the final reduction step in a pathway starting from a lysine-derived unsaturated intermediate. google.com |

The development of efficient microbial factories for 6-aminocaproic acid production involves extensive genetic modification of host organisms like E. coli. This process includes introducing heterologous genes encoding the necessary enzymes for the biosynthetic pathway and optimizing their expression. google.com

Key aspects of developing these transgenic strains include:

Pathway Construction: Assembling multiple heterologous genes from various donor organisms to create a complete, functional pathway in the host.

Gene Expression Optimization: Tuning the expression levels of pathway enzymes to balance metabolic flux and avoid the accumulation of toxic intermediates.

Host Metabolism Modification: Engineering the host's central metabolism to increase the precursor supply (e.g., L-lysine or 2-oxoglutarate) and redirect carbon flux towards 6-ACA production.

Protein Engineering: Modifying enzymes to improve their activity, substrate specificity, or stability. For instance, mutant CARs have been engineered with enhanced activity against 6-aminocaproic acid to facilitate its conversion to other products. nih.gov

These metabolic engineering efforts have led to the creation of recombinant microorganisms capable of producing 6-ACA from simple carbohydrate sources. google.com

Endogenous Metabolic Transformations

In mammals, including humans, amino-epsilon acid is not a natural metabolite. When administered as a drug, it undergoes limited metabolic transformation. nih.gov

The metabolism of amino-epsilon acid is minimal. nih.gov The vast majority of an administered dose is excreted unchanged in the urine. drugs.comnih.gov The primary and only significant metabolite identified is adipic acid . nih.govpharmacompass.com Approximately 11% of an administered dose of amino-epsilon acid is converted to adipic acid and excreted via the kidneys. nih.govnih.gov

The table below outlines the pharmacokinetic parameters related to the metabolism and excretion of Amino-epsilon acid.

| Parameter | Value | Source(s) |

| Primary Route of Elimination | Renal Excretion | nih.gov |

| Excretion as Unchanged Drug | ~65% | nih.govnih.gov |

| Excretion as Adipic Acid | ~11% | nih.govnih.gov |

| Terminal Elimination Half-Life | Approximately 2 hours | nih.govpharmacompass.com |

The specific enzymatic pathways responsible for the limited conversion of 6-aminocaproic acid to adipic acid in vivo are not extensively detailed in the literature. The transformation would likely involve deamination of the 6-amino group followed by oxidation of the resulting aldehyde to a carboxylic acid, thus forming the dicarboxylic adipic acid.

In the context of biocatalysis, enzymatic transformations are well-defined. For example, the reverse reaction—the conversion of adipic acid to 6-aminocaproic acid—has been demonstrated in a one-pot system using a cascade of two enzymes: a carboxylic acid reductase (CAR) and a transaminase (TA). nih.govresearchgate.net This cascade first reduces one of the carboxyl groups of adipic acid to an aldehyde, which is then aminated by the transaminase to yield 6-aminocaproic acid, achieving up to 95% conversion in vitro. nih.govresearchgate.net

Synthesis and Derivatization Strategies in Research

Chemical Synthesis Methodologies for EACA

The industrial production of Epsilon-aminocaproic acid has historically relied on established chemical pathways. The most prevalent methods begin with ε-caprolactam, the cyclic amide precursor to Nylon 6. mdpi.com

Common synthesis routes include:

Hydrolysis of ε-Caprolactam: This is the most common method, which can be performed under either acidic or basic conditions. mdpi.com

Alkaline Hydrolysis: In one process, ε-caprolactam is hydrolyzed using an alkali hydroxide, such as sodium hydroxide, in an aqueous solution. The resulting alkali salt of aminocaproic acid is then passed through an ion-exchange resin to liberate the free acid. google.com Another patented method involves the hydrolytic decomposition of ε-caprolactam using Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O) in a mixed solvent system of water and dimethylsulfoxide (DMSO). google.com The resulting barium salt is treated with carbon dioxide gas, which precipitates insoluble barium carbonate and frees the EACA. google.com This method reports high yields of 96-99%. google.com

Acid Hydrolysis: ε-caprolactam can also be hydrolyzed using strong acids, which also yields the aminocaproic acid after neutralization and purification steps. mdpi.com

From Polycaprolactam: Similar to the hydrolysis of the monomer, EACA can also be produced by the decomposition of polycaprolactam (Nylon 6) with an alkali hydroxide, followed by purification via ion exchange. google.com

These methods, while effective, have been the standard for decades, and research continues into more efficient and sustainable pathways, including biocatalytic routes using specific microbial strains. mdpi.com

Table 1: Overview of Selected EACA Synthesis Methods

| Starting Material | Key Reagents | Solvent(s) | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|---|

| ε-Caprolactam | Ba(OH)₂·8H₂O, CO₂ | Water, DMSO | Hydrolysis to form barium salt, followed by precipitation of BaCO₃ with CO₂ to release free EACA. | 96-99% | google.com |

| ε-Caprolactam | Sodium Hydroxide (NaOH) | Water | Alkaline hydrolysis to form the sodium salt, followed by purification with an ion-exchange resin. | Not specified | google.com |

| Polycaprolactam | Alkali Hydroxide | Water | Decomposition of the polymer, followed by purification with an ion-exchange resin. | Not specified | google.com |

Synthesis of Novel EACA Derivatives and Analogs

The structure of EACA makes it an excellent scaffold for chemical modification. Researchers have synthesized a variety of derivatives to explore new chemical properties and biological interactions.

A significant area of research involves incorporating EACA into peptide chains. These syntheses often utilize standard solid-phase or solution-phase peptide coupling techniques. researchgate.netcapes.gov.br Protecting groups, such as tert-butyloxycarbonyl (Boc), are commonly used to protect the amine group of EACA during synthesis. cymitquimica.com

Several studies have focused on creating dipeptides and short peptides containing EACA. nih.govnih.gov For example, a series of fifteen new peptide derivatives of EACA were synthesized using solid-phase methods, creating structures like H-Phe-Lys-EACA-X (where X = OH, NH₂, etc.). researchgate.net In another study, eight dipeptides were synthesized in a three-step process using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as the coupling reagent, yielding the desired products in good yields. mdpi.comresearchgate.net

These synthetic efforts have produced a range of novel peptidic structures, as detailed in the table below.

Table 2: Examples of Synthesized Peptidic EACA Derivatives

| Derivative Name/Structure | Synthesis Method | Key Finding/Purpose | Reference(s) |

|---|---|---|---|

| Nα-(epsilon-aminocaproyl)-alanines | Not specified | Synthesis and activity testing. | nih.gov |

| H-Phe-Lys-EACA-X (X = OH, NH₂, NH–(CH₂)₅–NH₂) | Solid-Phase Synthesis | Created to test for affinity for plasmin. | researchgate.net |

| Boc-EACA-L-Lys-EACA-NH₂ | Not specified | Identified as an effective and specific plasmin inhibitor among eight synthesized peptides. | researchgate.net |

| Cyclo(L-Ala-Gly-EACA) | Not specified | Synthesized as a model for a protein β-bend structure. | capes.gov.br |

| dmGSCK{N(epsilon)-Tα1[1-14]}Aca | Fmoc Solid-Phase Synthesis | Designed as a radiolabelled derivative of thymosin alpha1 for in vivo studies. | nih.gov |

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. Incorporating EACA fragments into these structures creates novel molecules with potential for ion sensing or altered biological activity. The synthesis of such derivatives has been reported, for instance, in the creation of diaza-18-crown-6 derivatives bearing EACA fragments. mdpi.com The synthesis of these complex molecules can be achieved through methods like acylation of the crown ether's amino groups or by using carbodiimide (B86325) coupling methods in the presence of hydroxybenzotriazole (B1436442) (HOBT). mdpi.com This joins the flexible EACA linker to the macrocyclic crown structure.

EACA is a synthetic analog of the natural amino acid L-lysine. mdpi.comspringermedizin.de This structural similarity is the core principle behind its derivatization for biological applications. EACA mimics lysine (B10760008) by possessing a terminal amino group and a carboxyl group, but it lacks the α-amino group, giving it a more flexible, linear structure. mdpi.com

The design of new EACA analogs is often guided by the goal of improving its interaction with lysine-binding sites in proteins, such as the Kringle domains of plasminogen. mdpi.comresearchgate.net Key design principles include:

Maintaining Key Interactions: Derivatives are designed to ensure the terminal amine can still interact with acidic residues (like Asp55 and Asp57) in the target binding pocket, mimicking the primary interaction of lysine. mdpi.com

Introducing Novel Moieties: Researchers have introduced other chemical groups to the EACA scaffold to create additional, favorable interactions. For example, the synthesis of EACA derivatives incorporating a 1,2,3-triazole ring was shown to enhance binding affinity through pi-pi stacking interactions with aromatic residues like Tyr72 in the binding site. mdpi.comresearchgate.net

Modifying Flexibility and Conformation: While EACA is flexible, other lysine analogs like tranexamic acid have a more rigid cyclic structure, which contributes to higher activity. mdpi.com The design of novel EACA derivatives often involves exploring a balance between flexibility and pre-organization to optimize binding.

Structural Elucidation Techniques for Synthesized Compounds (e.g., IR and NMR Spectroscopy)

Confirming the chemical structure of newly synthesized EACA derivatives is a critical step in the research process. A combination of spectroscopic techniques is employed to provide unambiguous structural evidence.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the synthesized molecule. capes.gov.bracs.org For instance, it can confirm the presence of amide bonds (C=O and N-H stretching) in peptidic derivatives or the carboxyl and amino groups characteristic of the EACA backbone. acs.orgpharmacompass.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for detailed structural elucidation of organic molecules. hyphadiscovery.com

¹H and ¹³C NMR: These techniques provide information on the hydrogen and carbon environments within the molecule, respectively. The chemical shifts, integration (for ¹H), and splitting patterns reveal the connectivity of atoms. researchgate.net

2D NMR (COSY, HMBC, HSQC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure. Correlation Spectroscopy (COSY) shows which protons are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. hyphadiscovery.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it shows correlations between protons and carbons over two or three bonds, allowing chemists to piece together the entire carbon skeleton and confirm how different fragments, like EACA and a peptide chain, are linked. hyphadiscovery.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound, which allows for the calculation of its exact molecular formula. researchgate.net This data provides strong confirmation of the compound's identity.

In practice, a combination of these techniques is used. For example, in a study identifying an impurity in an EACA injection, researchers first isolated the unknown compound using preparative chromatography, then determined its mass and formula with HRMS, and finally used comprehensive NMR analysis to elucidate its complete structure as a new adduct formed from citric acid and EACA. researchgate.net

Advanced Analytical Methodologies for Eaca Research

Chromatographic Techniques

Chromatography is the cornerstone of EACA analysis, providing powerful separation of the analyte from other compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of EACA. nih.gov Due to EACA's structural properties—specifically, the lack of a strong chromophore—direct UV detection can be challenging, often requiring detection at low wavelengths like 210 nm. sielc.comslideshare.net To enhance sensitivity and selectivity, pre-column or post-column derivatization is frequently employed. jascoinc.com This process involves reacting EACA with a reagent to create a derivative that is more easily detectable, typically by fluorescence. jascoinc.com

Several HPLC methods have been developed for EACA in pharmaceutical dosage forms and biological samples. journalofappliedbioanalysis.comslideshare.net For instance, a stability-indicating HPLC method was used to evaluate EACA in injection admixtures, retaining at least 98% potency over seven days. nih.gov Another approach utilized a mixed-mode stationary phase column (Primesep A) with a mobile phase of water, acetonitrile, and perchloric acid, allowing for UV detection at 200 nm. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) offers another avenue for EACA analysis, though it requires a crucial derivatization step to convert the non-volatile amino acid into a volatile derivative suitable for GC. nih.govsigmaaldrich.com One established method involves the formation of N-trifluoroacetyl-n-butyl derivatives of amino acids after deproteinization of the sample (e.g., serum or cerebrospinal fluid) and cation-exchange column chromatography. nih.gov This method is sensitive and precise, with results that correlate well with other techniques like ion-exchange chromatography. nih.gov

In another application, ethyl chloroformate has been used as a derivatizing agent for the GC determination of EACA, allowing for simultaneous separation and determination with similar compounds like tranexamic acid. jcsp.org.pk Research has also demonstrated the use of N(O,S)-ethoxycarbonyl trifluoroethyl ester derivatives for the sensitive determination of EACA-related compounds by GC coupled with mass spectrometry (GC/MS), capable of detecting femtomole levels. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands out as a premier method for EACA quantification, particularly in complex biological matrices like human plasma. mtoz-biolabs.comresearchgate.net This technique combines the superior separation capabilities of LC with the high sensitivity and specificity of MS/MS detection. mtoz-biolabs.com It allows for the precise measurement of EACA, often with simplified sample preparation steps such as protein precipitation with acetonitrile. researchgate.netresearchgate.net

LC-MS/MS methods are characterized by their robustness, short chromatographic run times, and high specificity, achieved through Multiple Reaction Monitoring (MRM). researchgate.netresearchgate.net In a typical MRM experiment for EACA, the mass spectrometer is set to monitor the transition of the parent ion (m/z 132.2) to a specific product ion (m/z 79.2). researchgate.netresearchgate.net This high degree of specificity minimizes interference from other naturally occurring amino acids. journalofappliedbioanalysis.com The linear range for EACA quantification in human plasma using LC-MS/MS is often wide, for example, from 1 to 250 µg/mL, making it suitable for clinical pharmacokinetic studies. journalofappliedbioanalysis.comresearchgate.net

Table 1: Example of LC-MS/MS Method Parameters for EACA Quantification

| Parameter | Value | Reference |

| Sample Type | Human Plasma | researchgate.netresearchgate.net |

| Sample Preparation | Protein Precipitation with Acetonitrile | researchgate.netresearchgate.net |

| Chromatographic Column | Ace Phenyl | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate Buffer (60:40) | researchgate.netresearchgate.net |

| Ionization Mode | Positive Ion Electrospray (ESI+) | researchgate.net |

| MRM Transition (EACA) | m/z 132.2 → m/z 79.2 | researchgate.netresearchgate.net |

| Internal Standard | Aminocaproic Acid-D6 or 7-aminoheptanoic acid | researchgate.netresearchgate.net |

| Linear Range | 0.3 - 250 µg/mL | researchgate.netresearchgate.net |

| Run Time | ~3.0 min | researchgate.netresearchgate.net |

Reversed-Phase Chromatography

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for EACA analysis. slideshare.netresearchgate.net In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comslideshare.net The United States Pharmacopeia (USP) outlines an HPLC method for EACA analysis using a C18 column (L1 classification) with a mobile phase containing sodium heptanesulfonate, water, methanol, and sodium dihydrogen phosphate. sielc.com

To overcome detection challenges, derivatization is a common strategy in RP-HPLC methods. One such method involves pre-column derivatization with dansyl chloride, which reacts with EACA to form a highly fluorescent derivative. tandfonline.comtandfonline.com This allows for sensitive detection and quantification in various pharmaceutical forms, including tablets and syrups. tandfonline.comtandfonline.com Another approach uses o-phthalaldehyde (B127526) (OPA) for pre-column derivatization, followed by separation on a reversed-phase system, enabling the detection of EACA at concentrations as low as 50 ng/mL in biological fluids. nih.gov

Table 2: Comparison of RP-HPLC Derivatization Reagents for EACA Analysis

| Derivatization Reagent | Detection Method | Key Features | Reference |

| Dansyl Chloride | UV Detection (288 nm) | Forms stable derivative; suitable for pharmaceutical dosage forms. | neliti.comuran.ua |

| o-Phthalaldehyde (OPA) | Fluorescence Detection | High sensitivity; used for analysis in plasma and urine. | nih.gov |

| Fluorescamine | Fluorescence Detection | Rapid reaction; suitable for small sample volumes. | nih.govchula.ac.th |

Spectroscopic and Spectrometric Approaches

While often coupled with chromatography, spectroscopic methods can also be used directly for the quantification of EACA, typically after a chemical reaction that yields a colored or fluorescent product.

Fluorimetric Determination

Fluorimetric methods offer high sensitivity for the determination of EACA. sigmaaldrich.comsigmaaldrich.com These techniques rely on a derivatization reaction where EACA's primary amine group reacts with a fluorogenic reagent to produce a fluorescent compound. researchgate.netnih.gov A widely used reagent is o-phthalaldehyde (OPA), which, in the presence of a thiol like N-acetylcysteine (NAC), reacts with EACA to form a product that can be detected fluorimetrically. researchgate.netnih.gov One automated method based on this reaction uses a sequential injection analysis (SIA) system with excitation and emission wavelengths of 350 nm and 450 nm, respectively. researchgate.netnih.gov This approach is fast, precise (with a relative standard deviation of less than 2.0%), and has a low detection limit of 2.5 x 10⁻⁷ mol/L. nih.gov

Another reagent, fluorescamine, reacts rapidly with the primary amine of EACA to form a fluorescent derivative, enabling analysis in small sample volumes of plasma or serum. nih.govchula.ac.th Other novel spectrofluorimetric methods have also been developed, such as one based on the Hantzsch reaction, where EACA reacts with ethyl acetoacetate (B1235776) and formaldehyde (B43269) to form a fluorescent dihydropyridine (B1217469) derivative. researchgate.net

Colorimetric Analysis

Colorimetric analysis represents a valuable approach for the quantification of ε-aminocaproic acid (EACA), offering simplicity, cost-effectiveness, and accessibility. amazonaws.com These methods are typically based on the reaction of the primary amino group of EACA with a specific chromogenic reagent to produce a colored product, the absorbance of which can be measured spectrophotometrically. amazonaws.comjipbs.com The intensity of the color produced is proportional to the concentration of EACA in the sample, allowing for quantitative determination. wisdomlib.org

Several chromogenic agents have been successfully employed for the colorimetric determination of EACA in bulk and pharmaceutical forms. One such method involves the reaction of EACA with sodium nitroprusside (SNP) in an alkaline medium, which yields a colored complex with a maximum absorbance (λmax) at 540 nm. jipbs.com The optimal conditions for this reaction have been established, including the use of a 5% w/v SNP solution and 4% w/v sodium borate (B1201080) for color stability, with the reaction proceeding effectively at room temperature. jipbs.com

Another developed method utilizes 2,6-dichloroquinone 4-chloroimide (DCQ), also known as Gibbs reagent, in a dimethylsulfoxide (DMSO) medium. amazonaws.com Upon heating at 50°C for 10 minutes, EACA reacts with DCQ to form a colored product with a λmax of 680 nm. amazonaws.comwisdomlib.org The stoichiometry of this reaction has been determined to be a 1:1 ratio between EACA and DCQ. amazonaws.comwisdomlib.org

A third approach involves the coupling of EACA with ascorbic acid. e-journals.in This reaction produces a colored product with two useful absorbance maxima at 390 nm and 530 nm. e-journals.inresearchgate.net The key parameters affecting color development, such as the concentration of ascorbic acid and heating time, have been optimized to ensure reliable results. e-journals.in This method has demonstrated good correlation in a concentration range of 4-20 µg/mL. e-journals.in

These colorimetric methods have been validated according to ICH guidelines and have proven to be accurate and precise for the analysis of EACA in various formulations. jipbs.com They offer a significant advantage over more complex and expensive instrumental techniques, making them highly suitable for routine quality control analysis in pharmaceutical settings. wisdomlib.org

Table 1: Comparison of Colorimetric Methods for EACA Analysis

| Reagent | λmax (nm) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Stoichiometric Ratio (EACA:Reagent) | Reference |

|---|---|---|---|---|---|---|

| Sodium Nitroprusside (SNP) | 540 | 200-1000 | 70 | 260 | 2:1 | jipbs.com |

| 2,6-dichloroquinone 4-chloroimide (DCQ) | 680 | 3-15 | 1.51 | 5.00 | 1:1 | amazonaws.com |

| Ascorbic Acid | 390 / 530 | 4-20 | 0.86 / 0.29 | - | 1:1 | e-journals.in |

Sample Preparation and Matrix Effects in Research Assays

The accurate determination of EACA in biological and other complex matrices necessitates robust sample preparation techniques to isolate the analyte and minimize interferences. nih.govresearchgate.net The choice of method depends heavily on the sample matrix, the concentration of EACA, and the analytical technique being employed. nih.govjournalofappliedbioanalysis.com

For the analysis of EACA in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), a straightforward sample preparation protocol involving significant dilution has proven effective. journalofappliedbioanalysis.com In one study, plasma samples were diluted 1:2040 with 10% acetic acid in water and then further with water before analysis. journalofappliedbioanalysis.com This extensive dilution was found to be sufficient to mitigate significant matrix effects from the plasma. journalofappliedbioanalysis.com

In the context of cosmetics, a one-step ultrasonic-assisted extraction and derivatization (UAE-D) method has been developed. nih.gov This rapid procedure, taking only about 10 minutes, combines extraction and derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) in a single step, simplifying the sample pretreatment process for HPLC analysis. nih.gov For other HPLC applications, derivatization of EACA with reagents like dansyl chloride is used to enhance detection. uran.ua

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, are a critical consideration in bioanalysis, particularly for LC-MS/MS assays. researchgate.netnih.gov While significant dilution can resolve matrix effects in plasma, they have been observed to be a more significant issue in urine samples. journalofappliedbioanalysis.comresearchgate.net This issue in urine can also be resolved by diluting the samples before analysis. journalofappliedbioanalysis.com The use of a stable isotope-labeled internal standard (IS) that co-elutes with the analyte is a common and effective strategy to compensate for matrix effects. nih.gov For instance, 7-aminoheptanoic acid has been used as an internal standard in plasma assays for EACA. journalofappliedbioanalysis.com In studies on matrix metalloproteinase release, blood samples for EACA analysis were collected in EDTA tubes, centrifuged, and the resulting plasma was stored at -70°C before assay. nih.gov

Evaluation of matrix effects often involves post-column infusion experiments or comparing the response of the analyte in neat solvent versus its response in a matrix extract. journalofappliedbioanalysis.comnih.gov A value greater than 100% indicates ion enhancement, while a value less than 100% signifies ion suppression. journalofappliedbioanalysis.com Studies analyzing six different lots of blank human plasma found no significant carryover or matrix effect for EACA, confirming the effectiveness of the dilution strategy. journalofappliedbioanalysis.comresearchgate.net

Table 2: Sample Preparation and Matrix Effect Findings in EACA Research

| Analytical Method | Sample Matrix | Sample Preparation Technique | Matrix Effect Findings | Control Strategy | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | Human Plasma | 1:2040 dilution with aqueous acetic acid and water. journalofappliedbioanalysis.com | No significant matrix effect observed. journalofappliedbioanalysis.comresearchgate.net | Extensive sample dilution. journalofappliedbioanalysis.com | journalofappliedbioanalysis.comresearchgate.net |

| HPLC-MS/MS | Human Urine | Direct injection or dilution. researchgate.net | Significant matrix effect observed. journalofappliedbioanalysis.com | Sample dilution. journalofappliedbioanalysis.com | journalofappliedbioanalysis.comresearchgate.net |

| HPLC | Cosmetics | Ultrasonic-assisted extraction and derivatization (UAE-D) with NBD-F. nih.gov | Recoveries ranged from 76.9% to 122.3%, indicating varied matrix effects depending on the cosmetic product. nih.gov | Optimized extraction and derivatization conditions. nih.gov | nih.gov |

| RP-HPLC | Nasal Drug | Derivatization with dansyl chloride. uran.ua | Not explicitly detailed, but method validation confirmed specificity. uran.ua | Derivatization and chromatographic separation. uran.ua | uran.ua |

Investigational Research Applications of Eaca

Role in Radioprotection Studies

Recent in vitro studies have highlighted the potential of EACA as a radioprotective agent. Research has focused on its ability to shield human cells from the damaging effects of ionizing radiation. nih.gov

Ionizing radiation can lead to the formation of highly reactive and unstable chemical substances, including free radicals and reactive oxygen species (ROS), which are major contributors to cellular damage. mdpi.com Studies have demonstrated that EACA can effectively suppress the formation of these harmful molecules. mdpi.comdntb.gov.uanih.gov In one study, human peripheral blood mononuclear cells (PBMCs) were exposed to low doses of X-ray radiation in the presence of EACA. The results showed that EACA was able to inhibit the generation of ROS, suggesting a protective antioxidant-like activity. nih.govmdpi.comresearchgate.net Comparative tests have confirmed EACA's ability to effectively inhibit ROS generation when compared to a range of free radical scavengers. dntb.gov.uanih.govresearchgate.net This suppression of ROS is a key mechanism behind its potential to prevent radiation-induced cell death and apoptosis. mdpi.comdntb.gov.uanih.gov

The interaction of ionizing radiation with water molecules in cells generates hydroxyl radicals, which can induce single and double-strand breaks in DNA. mdpi.com Research has shown that EACA has the capacity to protect DNA from such radiation-induced damage. mdpi.comdntb.gov.uanih.govdntb.gov.ua

In a study involving human PBMCs exposed to varying low doses of X-ray radiation, the presence of EACA was found to significantly reduce the extent of DNA damage. nih.govresearchgate.net An alkaline comet assay, which measures DNA single- and double-stranded breaks, revealed a dose-dependent increase in DNA damage with radiation. nih.govresearchgate.net However, the introduction of EACA was able to diminish this damage, in some cases to levels comparable to the non-irradiated control group. nih.govresearchgate.net For instance, at a radiation dose of 67.88 mGy, which caused a significant increase in DNA damage, the addition of EACA (50 ng/mL) reduced the damage to a level statistically similar to that of the control group. researchgate.net This protective effect on DNA is a critical aspect of its radioprotective potential. nih.gov

Table 1: Effect of EACA on Radiation-Induced DNA Damage in Human PBMCs This table is interactive. Click on the headers to sort the data.

| Radiation Dose (mGy) | DNA Damage (%) (without EACA) | DNA Damage (%) (with 50 ng/mL EACA) |

|---|---|---|

| 0 (Control) | 8.20 ± 1.11 | N/A |

| 22.62 | Not specified | Not specified |

| 45.27 | Not specified | Not specified |

| 67.88 | 21.93 ± 1.14 | 8.20 ± 1.11 |

Data sourced from Saliev et al., 2020. researchgate.net

Biological Activity beyond Fibrinolysis (In vitro/Ex vivo Studies)

Beyond its well-established role in fibrinolysis and its emerging potential in radioprotection, EACA has been investigated for other biological activities in non-clinical settings.

In vitro studies have shown that at high concentrations (7.4 mMol/L or 0.97 mg/mL and greater), EACA can inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.govrxlist.compfizermedicalinformation.com This inhibitory effect is dose-dependent. nih.gov At these high concentrations, EACA has also been shown to inhibit the release of ATP and serotonin (B10506) from platelets and the binding of fibrinogen to platelets. rxlist.compfizermedicalinformation.com However, these concentrations are considerably higher than those typically achieved in vivo for clinical use in patients with normal renal function. rxlist.compfizermedicalinformation.com

Conversely, another study investigated the role of EACA in the context of lipoprotein(a) (Lp(a)), which is known to reduce collagen-stimulated platelet aggregation in vitro. imrpress.com This study found that EACA did not affect the impact of Lp(a) on platelet aggregation, suggesting that the lysine-binding regions of Lp(a), which EACA blocks, are not involved in this particular interaction. imrpress.com Other research in rats with indwelling aortic catheters, a model that shortens platelet survival, found that EACA did not inhibit platelet aggregation in response to ADP, sodium arachidonate, or collagen at the doses used in that specific in vivo study. jci.org

Research has indicated that EACA and its derivatives possess antiviral properties. isuct.ruresearchgate.net It has been reported to have inhibitory activity against respiratory syncytial virus and influenza virus. researchgate.netnih.govneliti.com Studies have explored the synthesis of EACA derivatives to enhance this antiviral activity. isuct.ru For example, derivatives of diaza-18-crown-6 containing fragments of 6-aminocaproic acid have demonstrated significant antiviral activity against human influenza strains A/Hong Kong/1/68 (H3N2) and A/Puerto Rico/8/34 (H1N1) without showing cytotoxicity at the studied concentrations. isuct.ru One such derivative, 1,10-bis(6-aminohexanoyl)-diaza-18-crown-6, showed marked activity against the influenza A/Hong Kong/1/68 (H3N2) strain. isuct.ru Another derivative, fullerene-tris-aminocaproic acid hydrate, has been studied for its activity against HIV, HSV, and influenza virus. google.com

Table 2: Investigated Antiviral Activity of EACA and its Derivatives This table is interactive. Click on the headers to sort the data.

| Virus | Compound | Study Type | Findings |

|---|---|---|---|

| Respiratory Syncytial Virus | Aminocaproic Acid | In vitro | Reported inhibitory activity. nih.gov |

| Influenza Virus | Aminocaproic Acid | In vitro/In vivo (mice) | Reported inhibitory activity; decreased virus reproduction in lungs. researchgate.netnih.govneliti.com |

| Influenza A/Hong Kong/1/68 (H3N2) | 1,10-bis(6-aminohexanoyl)-diaza-18-crown-6 | In vitro | Showed marked antiviral activity. isuct.ru |

| Influenza A/Puerto Rico/8/34 (H1N1) | Diaza-18-crown-6 derivatives of EACA | In vitro | Showed significant antiviral activity. isuct.ru |

| Dengue Virus Type-2 (DENV-2) | Aminocaproic Acid (as part of a plant extract) | In vitro | Identified as a compound with potential antiviral properties. nih.gov |

| Human Immunodeficiency Virus (HIV) | Fullerene-tris-aminocaproic acid hydrate | In vitro | Studied for antiviral activity. google.com |

| Herpes Simplex Virus (HSV) | Fullerene-tris-aminocaproic acid hydrate | In vitro | Studied for antiviral activity. google.com |

The primary mechanism of EACA is the inhibition of fibrinolysis through blocking the binding of plasminogen to fibrin (B1330869), which in turn prevents its activation to plasmin. drugbank.com This interaction with the fibrinolytic system can theoretically lead to thrombosis, although definitive evidence for this in clinical use is lacking. rxlist.comeuropa.eu

In non-clinical contexts, it is noted that EACA should not be administered with Factor IX complex concentrate or anti-inhibitor clotting concentrates, as this could increase the risk of thrombosis. europa.eunih.gov Laboratory tests have also shown that the administration of aminocaproic acid can alter the results of platelet function tests. europa.eu Furthermore, EACA has been shown to interact with lipoprotein(a), potentially by changing the conformation of apolipoprotein(a) and affecting its binding properties. drugbank.com

Development of Research Tools and Probes

Amino-Epsilon acid (EACA), a synthetic derivative of the amino acid lysine (B10760008), serves as a valuable molecular scaffold for the creation of specialized research tools and probes. drugbank.comnih.govwikipedia.org Its ability to competitively bind to lysine-binding sites on various proteins, most notably plasminogen, makes it an ideal starting point for designing molecules that can be used to isolate, detect, and study these proteins and their interactions. drugbank.comguidetopharmacology.orgmdpi.com Researchers have capitalized on this property by chemically modifying EACA to develop affinity ligands, fluorescent probes, and other chemical biology tools.

Affinity Chromatography Ligands

One of the earliest and most widespread applications of EACA in research is its use as a ligand in affinity chromatography. By immobilizing EACA onto a solid support matrix, such as Sepharose beads, a highly effective medium is created for the purification of plasminogen from complex biological mixtures like plasma. nih.govgoogle.com The EACA-conjugated resin selectively binds proteins with lysine-binding sites, allowing for the separation of plasminogen from other plasma components. nih.govsemanticscholar.org The bound plasminogen can then be eluted from the column using a solution containing free EACA or by changing the pH. google.comgoogle.com This technique provides a robust method for obtaining highly purified plasminogen for subsequent biochemical and structural studies. nih.govgoogle.com

Fluorescent Probes

To visualize and quantify the interactions of EACA with its protein targets, researchers have synthesized fluorescent derivatives. This involves conjugating a fluorophore—a molecule that emits light upon excitation—to the EACA structure.

Notable examples include:

BODIPY Derivatives: 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester is a versatile probe where the BODIPY fluorophore is linked to EACA. scbt.comcaymanchem.com These probes are characterized by high quantum yields and photostability. scbt.com The N-hydroxysuccinimide ester group facilitates the covalent attachment of the probe to primary amines on target biomolecules, enabling the study of molecular interactions. scbt.comcaymanchem.com

NBD Derivatives: Fluorescent phospholipids (B1166683) and sphingolipids containing N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproic acid (NBD-EACA) have been used as photosensitizers. nih.gov In the presence of a photoactivatable probe, these EACA-based fluorescent lipids can be used to label proteins in specific subcellular compartments, aiding in the identification of proteins involved in lipid metabolism and transport. nih.gov

Linkers in Probe Synthesis

Beyond directly targeting lysine-binding sites, the flexible and hydrophobic nature of the EACA backbone makes it a useful linker or spacer molecule in the design of more complex probes. nih.govmedchemexpress.com For instance, EACA has been incorporated as a linker in a family of probes designed to detect vicinal-dithiol-containing proteins. hku.hkfrontiersin.org This application highlights the structural utility of EACA in separating a reactive group from a reporter molecule, ensuring that each part of the probe can function optimally.

The development of these EACA-based tools has been instrumental in advancing the understanding of the fibrinolytic system and other biological processes involving lysine-mediated protein interactions.

Table 6.3.1: Research Applications of EACA-Derived Tools

| Probe/Tool Type | Target Molecule(s) | Research Application | Key Finding | Citation(s) |

| EACA-Sepharose | Plasminogen | Affinity Purification | Enables single-step purification of plasminogen from human plasma. | nih.govgoogle.comsemanticscholar.org |

| 3-Bodipy-propanoylaminocaproic Acid, N-Hydroxysuccinimide Ester | Biomolecules with primary amines | Fluorescent Labeling | Acts as a photostable fluorescent probe for tracking molecular interactions. | scbt.comcaymanchem.com |

| NBD-EACA Lipids | Cellular Proteins | Photosensitized Protein Labeling | Allows for compartment-specific labeling of proteins in living cells to study lipid transport. | nih.gov |

| EACA as a Linker | Vicinal-dithiol-containing proteins | Probe Synthesis | Used as a flexible linker in a series of probes for detecting specific protein types. | hku.hkfrontiersin.org |

Future Directions and Emerging Research Areas

Novel Mechanistic Insights into EACA Functionality

EACA, a synthetic derivative of the amino acid lysine (B10760008), primarily functions by inhibiting the conversion of plasminogen to plasmin, a key enzyme in the breakdown of fibrin (B1330869) clots. patsnap.comwikipedia.org It achieves this by binding to the lysine-binding sites on plasminogen, thereby preventing its attachment to fibrin and subsequent activation. patsnap.comukzn.ac.za However, recent investigations are exploring its effects beyond this primary mechanism.

One area of interest is EACA's interaction with other proteins involved in cellular processes. For instance, research has identified calreticulin (B1178941) (CRT) as a novel plasminogen receptor that stimulates the conversion of plasminogen to plasmin. vu.lt Studies have shown that EACA can inhibit this plasminogen binding and activation by CRT, suggesting a broader regulatory role for EACA in cellular plasmin generation. vu.lt This discovery could have implications for understanding EACA's role in contexts like cancer, where CRT is known to be involved. vu.lt

Furthermore, some studies suggest that EACA may have an impact on other physiological processes. For example, there is evidence that EACA might influence platelet function and inhibit plasmin-induced platelet activation, which would contribute to clot stabilization. ukzn.ac.za Another study has also pointed to the potential for EACA to prevent the formation of lipoprotein(a), a risk factor for vascular disease, by altering the conformation of apolipoprotein(a). drugbank.com Additionally, emerging research has highlighted a potential radioprotective role for EACA, demonstrating its ability to prevent radiation-induced DNA damage and cell death in human peripheral blood mononuclear cells. mdpi.comnih.gov

| Interacting Molecule/Process | Observed Effect of EACA | Potential Implication | Reference(s) |

| Plasminogen/Plasmin | Inhibition of plasminogen activation to plasmin | Antifibrinolytic action | patsnap.comukzn.ac.za |

| Calreticulin (CRT) | Inhibition of CRT-mediated plasminogen activation | Regulation of cellular plasmin generation, potential role in cancer | vu.lt |

| Platelet Function | Potential improvement of platelet function and inhibition of plasmin-induced activation | Enhanced clot stabilization | ukzn.ac.za |

| Lipoprotein(a) | Possible prevention of lipoprotein(a) formation | Prophylactic for vascular disease | drugbank.com |

| Radiation-induced damage | Prevention of DNA damage and cell death | Radioprotective agent | mdpi.comnih.gov |

Development of Advanced EACA-Based Research Models

To further elucidate the multifaceted roles of EACA, researchers are developing more sophisticated research models. In vitro models of hyperfibrinolysis are being utilized to estimate the therapeutic plasma concentrations of EACA in different species, which is crucial for extending its potential applications in veterinary medicine. marinemammalcenter.org For example, a thromboelastograph-based assay was used to determine the effective concentration of EACA in Northern elephant seals. marinemammalcenter.orgresearchgate.net

The development of EACA-releasing biomaterials is another significant advancement. For instance, combining EACA with materials like chitosan (B1678972) to create particles for controlled release allows for localized and sustained delivery. researchgate.net These EACA-releasing chitosan particles have been incorporated into fibrin hydrogels and have shown promise in promoting new cementum formation in periodontal defects in animal models. researchgate.net Such models are invaluable for studying the effects of EACA in tissue regeneration and engineering.

Molecular docking studies are also being employed to simulate the interaction of EACA with its target proteins. nih.gov These computational models provide insights into the binding affinity and mechanisms of action at a molecular level, helping to explain experimental observations and guide the design of new studies. nih.gov

Untapped Biotechnological Applications

The unique properties of EACA are being explored for a variety of biotechnological applications beyond its clinical use. Its role as a flexible, hydrophobic linker molecule in the chemical synthesis of modified peptides and other biologically active structures is a significant area of interest. mdpi.comresearchgate.net The incorporation of EACA residues into peptides can prevent enzymatic degradation in vivo and influence their biological activity. mdpi.com

EACA is also utilized in enzyme immobilization, a process that enhances the stability and reusability of enzymes in industrial biocatalytic processes. ua.esrsc.org It can be used as a spacer molecule to attach enzymes to solid supports, such as microporous membranes, improving their catalytic activity and stability. rsc.org For example, pepsin has been immobilized on gels modified with EACA, resulting in improved proteolytic activity and stability. ua.es

Furthermore, EACA is a key intermediate in the industrial production of synthetic polymers like Nylon-6. wikipedia.orgmdpi.com Research into more environmentally friendly biosynthesis methods for EACA from renewable resources is an active area of investigation. researchgate.net

| Application Area | Specific Use of EACA | Benefit | Reference(s) |

| Peptide Synthesis | As a flexible linker molecule | Prevents enzymatic degradation, influences biological activity | mdpi.comresearchgate.net |

| Enzyme Immobilization | As a spacer to attach enzymes to supports | Enhances enzyme stability and reusability | ua.esrsc.org |

| Polymer Chemistry | Intermediate in Nylon-6 synthesis | Industrial production of polyamides | wikipedia.orgmdpi.com |

| Affinity Chromatography | Elution of target proteins | Purification of biomolecules like plasminogen | taylorandfrancis.com |

| Drug Delivery Systems | Component of controlled-release formulations | Sustained and localized drug delivery | researchgate.net |

Integration with Systems Biology Approaches

The integration of EACA research with systems biology approaches offers a powerful strategy to understand its complex biological effects. Systems biology can provide a holistic view of how EACA influences various interconnected pathways, rather than focusing on a single target. By combining experimental data from genomics, proteomics, and metabolomics with computational modeling, researchers can build comprehensive models of EACA's mechanism of action.

For example, a systems biology approach could be used to map the downstream effects of EACA's inhibition of plasminogen activation on the entire coagulation and fibrinolytic cascades, as well as its crosstalk with inflammatory pathways. ukzn.ac.za This could lead to the identification of novel biomarkers to predict patient response to EACA or to uncover new therapeutic indications.

Moreover, integrating data from studies on EACA's role in different cellular contexts, such as in cancer cells or during tissue regeneration, into systems-level models will be crucial. vu.ltresearchgate.net This will help to unravel the context-dependent functions of EACA and pave the way for more personalized and targeted therapeutic strategies. While still an emerging area, the application of systems biology holds immense promise for unlocking the full potential of this multifaceted molecule.

Q & A

Q. What standardized methodologies are recommended for amino acid analysis in proteins or peptides containing ε-amino groups?

Amino acid analysis for ε-amino acid-containing compounds requires hydrolysis to break peptide bonds, followed by chromatographic separation (e.g., HPLC with pre-/post-column derivatization). Hydrolysis conditions (e.g., 6M HCl at 110°C for 24h) must avoid degradation of ε-amino groups. Post-hydrolysis, derivatization with ninhydrin or OPA enhances detection sensitivity via UV/fluorescence. Validation against certified reference materials ensures accuracy, as outlined in harmonized pharmacopeial protocols .

Q. How can researchers validate the accuracy of amino acid quantification in ε-modified peptides?

Method validation involves:

- Spike-recovery experiments : Adding known quantities of ε-amino acid standards to samples.

- Inter-laboratory comparisons : Cross-verifying results using shared protocols.

- Calibration curves : Ensuring linearity across expected concentration ranges. Discrepancies require re-evaluating hydrolysis efficiency or derivatization stability, particularly for non-standard ε-amino acids .

Q. What are the critical parameters for designing ε-amino acid hydrolysis protocols?

Key factors include:

- Temperature and duration : Excessive heat may degrade ε-amino acids.

- Acid concentration : 6M HCl is standard, but trifluoroacetic acid (TFA) may reduce oxidation.

- Protection of labile groups : Vacuum-sealed tubes to prevent oxidative damage. Optimization requires iterative testing with model peptides .

Advanced Research Questions

Q. How can NMR and molecular dynamics (MD) simulations resolve structural ambiguities in α/ε-hybrid peptides?

- NMR : Use - NOESY and -HSQC to identify hydrogen-bonding patterns and helical propensities in ε-Caa(x)-Ala hybrids.

- MD simulations : Apply ab initio methods (e.g., density functional theory) to model 14/12-helix stability, comparing theoretical predictions with experimental CD spectra. Discrepancies between simulation and experimental data may indicate solvent effects or force field limitations .

Q. What strategies address contradictions in ε-amino acid quantification across studies?

- Triangulation : Combine ion-exchange chromatography, mass spectrometry, and Edman degradation to cross-validate results.

- Error analysis : Quantify uncertainties from hydrolysis inefficiency (e.g., using norleucine as an internal standard) and detector variability.

- Meta-analysis : Pool datasets from multiple studies to identify systematic biases, adjusting for methodological differences (e.g., derivatization agents) .

Q. How to design experiments for ε-amino acid incorporation in foldamers with desired functionalities?

- Backbone engineering : Alternate ε-Caa(x) residues with α-amino acids (e.g., L-Ala) to balance rigidity and functional diversity.

- Functional assays : Test helical stability under varying pH/solvent conditions using circular dichroism (CD) and thermal denaturation.

- Biological relevance : Assess membrane permeability or receptor binding if targeting therapeutic applications. Refer to hybrid peptide synthesis protocols and conformational analysis frameworks .

Methodological Resources

- Chromatography standards : Follow USP/EP/JP harmonized guidelines for amino acid analysis instrumentation .

- Data reporting : Use XML-based sequence listings (WIPO ST.26) for ε-amino acid annotations, specifying modifications in feature tables .

- Contradiction management : Apply clustered data analysis (e.g., hierarchical linear modeling) to nested observations in ε-amino acid studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.